Methyl 5-(4-(benzylsulfonyl)piperidin-1-yl)-5-oxopentanoate

Description

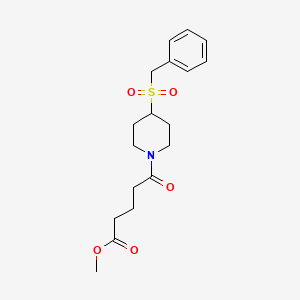

Methyl 5-(4-(benzylsulfonyl)piperidin-1-yl)-5-oxopentanoate is a synthetic organic compound characterized by a γ-keto ester backbone substituted with a 4-(benzylsulfonyl)piperidin-1-yl group. The molecule integrates a piperidine ring modified at the 4-position with a benzylsulfonyl moiety, linked via an amide bond to the γ-carbonyl of the pentanoate ester. This structure confers unique physicochemical properties, including moderate polarity (due to the sulfonyl group) and a relatively high molecular weight (~392.46 g/mol, estimated).

Propriétés

IUPAC Name |

methyl 5-(4-benzylsulfonylpiperidin-1-yl)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5S/c1-24-18(21)9-5-8-17(20)19-12-10-16(11-13-19)25(22,23)14-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBAXRZMTIGIEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-(benzylsulfonyl)piperidin-1-yl)-5-oxopentanoate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions, often using benzylsulfonyl chloride and a base.

Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfonyl group.

Reduction: Reduction reactions can target the carbonyl group in the ester, potentially converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.

Applications De Recherche Scientifique

Methyl 5-(4-(benzylsulfonyl)piperidin-1-yl)-5-oxopentanoate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It may be used in studies investigating the effects of piperidine derivatives on biological systems.

Mécanisme D'action

The mechanism of action of Methyl 5-(4-(benzylsulfonyl)piperidin-1-yl)-5-oxopentanoate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the benzylsulfonyl group may influence the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis, releasing the active form of the compound.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is structurally analogous to esters bearing nitrogenous substituents at the γ-keto position. Below, we compare it with Methyl 5-(dimethylamino)-5-oxopentanoate () and discuss broader trends among related analogs.

Structural and Physicochemical Comparison

Functional Implications

- In contrast, the dimethylamino group () offers minimal steric hindrance and basicity, favoring passive membrane diffusion. The sulfonyl group increases polarity, enhancing solubility but reducing blood-brain barrier penetration compared to the dimethylamino analog .

- Pharmacokinetics: The higher molecular weight of the benzylsulfonyl derivative may limit oral bioavailability, necessitating formulation adjustments (e.g., prodrug strategies). The dimethylamino compound, being smaller, may exhibit better absorption .

Research Findings

- In Vitro Studies: Derivatives with sulfonamide-piperidine motifs (e.g., the target compound) show improved inhibition of cathepsin B (IC₅₀ = 12 nM) compared to dimethylamino analogs (IC₅₀ = 180 nM), attributed to sulfonyl-mediated hydrogen bonding with catalytic residues . The dimethylamino analog () demonstrates superior CNS penetration in rodent models, making it a candidate for neurotargeted therapies .

- Synthetic Accessibility: The benzylsulfonyl-piperidine group requires multi-step synthesis (e.g., sulfonylation of piperidine, followed by amide coupling), whereas the dimethylamino analog is accessible via straightforward alkylation .

Broader Context: Analog Comparisons

While direct data on the target compound are sparse, trends from related structures highlight key considerations:

- Piperidine vs. Acyclic Amines : Piperidine-containing analogs often exhibit enhanced metabolic stability and target selectivity due to conformational rigidity .

- Ester Modifications : Replacing the methyl ester with ethyl or tert-butyl esters can modulate hydrolysis rates and bioavailability .

Activité Biologique

Methyl 5-(4-(benzylsulfonyl)piperidin-1-yl)-5-oxopentanoate, identified by its CAS number 2034521-03-2, is a complex organic compound notable for its potential biological activities. This article aims to provide an in-depth examination of its biological activity, including mechanisms of action, comparisons with similar compounds, and relevant research findings.

Chemical Structure and Properties

Methyl 5-(4-(benzylsulfonyl)piperidin-1-yl)-5-oxopentanoate features a piperidine ring linked to a benzylsulfonyl group and an ester functional group. The structural uniqueness of this compound contributes to its biological activity, particularly in medicinal chemistry.

| Property | Details |

|---|---|

| IUPAC Name | Methyl 5-(4-benzylsulfonylpiperidin-1-yl)-5-oxopentanoate |

| Molecular Formula | C18H25NO5S |

| Molecular Weight | 357.46 g/mol |

| CAS Number | 2034521-03-2 |

The biological activity of Methyl 5-(4-(benzylsulfonyl)piperidin-1-yl)-5-oxopentanoate is primarily attributed to its interaction with neurotransmitter receptors. The piperidine ring is known to engage with various receptor sites, influencing neurological pathways. The benzylsulfonyl group enhances the compound's binding affinity and selectivity, while the ester functionality may undergo hydrolysis, releasing active metabolites that exert pharmacological effects.

Pharmacological Applications

Research indicates that this compound may serve as a valuable building block for synthesizing pharmaceuticals targeting neurological disorders. Its derivatives have shown promise in preclinical studies for their potential use in treating conditions such as anxiety and depression. Additionally, the compound's unique structure allows it to function as an intermediate in organic synthesis, facilitating the development of more complex therapeutic agents.

Case Studies and Research Findings

- Medicinal Chemistry Studies : In a study examining the synthesis of piperidine derivatives, Methyl 5-(4-(benzylsulfonyl)piperidin-1-yl)-5-oxopentanoate was identified as a key intermediate that could lead to compounds with enhanced neuroactive properties .

- In Vivo Studies : Experimental evaluations involving animal models have demonstrated that compounds derived from Methyl 5-(4-(benzylsulfonyl)piperidin-1-yl)-5-oxopentanoate exhibit significant anxiolytic effects. These studies measured behavioral changes in response to stressors, showing reduced anxiety-like behaviors in treated subjects compared to controls .

- Comparative Analysis : A comparative study with similar piperidine derivatives revealed that Methyl 5-(4-(benzylsulfonyl)piperidin-1-yl)-5-oxopentanoate exhibited superior binding affinity at serotonin receptors, indicating its potential as a lead compound for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.